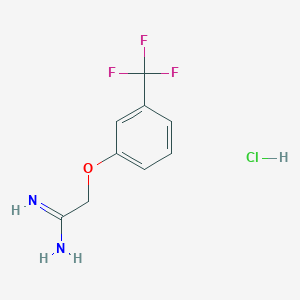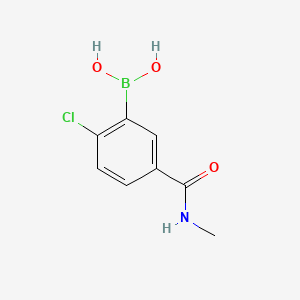
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid (2C5MBA) is an organic compound that is used in a variety of scientific research applications. It has a wide range of applications in the fields of biochemistry and physiology, and is used in laboratory experiments to study the effects of various compounds on living organisms. The chemical structure of 2C5MBA is composed of a chloro group attached to a benzene ring with a methylcarbamoyl group attached to the boronic acid moiety. This compound has a purity of 97% and is widely used in research laboratories and universities.
Aplicaciones Científicas De Investigación
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% is widely used in scientific research applications, particularly in the fields of biochemistry and physiology. It is used to study the effects of various compounds on living organisms, and to explore the biochemical and physiological processes involved in these effects. Additionally, 2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% is used in the synthesis of various compounds, including drugs and other pharmaceuticals.
Mecanismo De Acción
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% acts as a catalyst in biochemical and physiological processes, and is able to bind to specific molecules in order to initiate a reaction. It is thought to act by forming a covalent bond with the target molecule, which then triggers a cascade of biochemical reactions that result in the desired physiological effects.
Biochemical and Physiological Effects
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties, and is also thought to have potential applications in cancer therapy. Additionally, it has been found to have a positive effect on the cardiovascular system, and is believed to have a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% has many advantages when used in laboratory experiments. It is a stable compound, so it can be stored and handled with relative ease. Additionally, it is relatively inexpensive and can be synthesized in high yields. However, it is important to note that 2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% is toxic and should be handled with caution. Additionally, it is not suitable for use in humans or animals, and should only be used in controlled laboratory experiments.
Direcciones Futuras
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% has a wide range of potential applications in the fields of biochemistry and physiology, and there are many possible future directions for research. These include further exploration of its anti-inflammatory, anti-bacterial, and anti-fungal properties, as well as its potential applications in cancer therapy. Additionally, further research could be conducted into its effects on the cardiovascular system and its protective effects against oxidative stress. Additionally, research could be conducted into the potential applications of 2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% in drug synthesis and other pharmaceuticals. Finally, further research could be conducted into the synthesis of 2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% from other starting materials, as well as the development of new methods for its synthesis.
Métodos De Síntesis
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% can be synthesized using a variety of methods, including the direct reaction of a boronic acid with a chloromethylbenzene. This reaction produces the desired product in high yield and can be completed in a single step. Additionally, 2-Chloro-5-(methylcarbamoyl)benzeneboronic acid; 97% can be synthesized from a variety of other starting materials, including boronic acid esters and aryl halides.
Propiedades
IUPAC Name |
[2-chloro-5-(methylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClNO3/c1-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEOTIIPHSQWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(methylcarbamoyl)phenylboronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

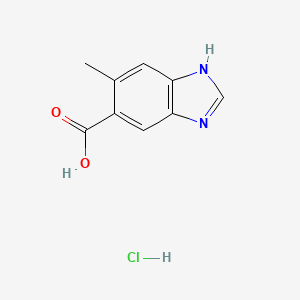


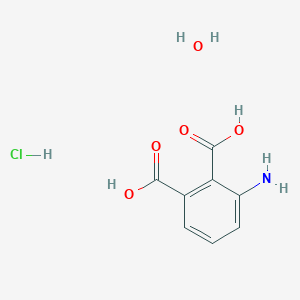

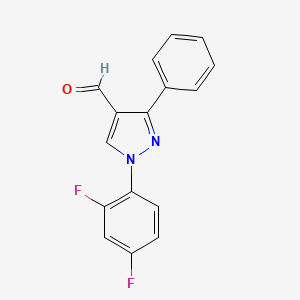
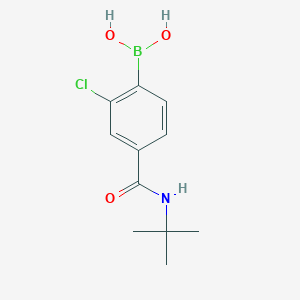


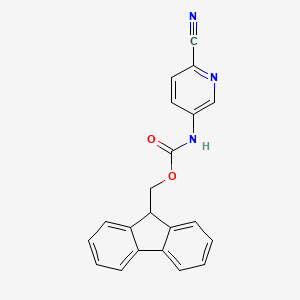
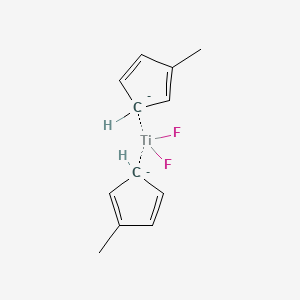

![9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B6341676.png)
